N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a dimethoxybenzamide moiety
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Safety and Hazards
Future Directions
The production of chemicals from biomass, including furan compounds, offers both economic and ecological benefits . Bioproducts are chemicals that add value to biorefinery processes or materials derived from renewable resources . The broad range of uses and wide variety of bio-based products requires individual case studies of each product .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds have been known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the hydroxyethyl group and finally the coupling with the dimethoxybenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydroxyethyl group can be reduced to an ethyl group.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydroxyethyl group may produce ethyl derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide: Similar structure but with the furan ring in a different position.
N-(2-(thiophen-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide: Contains a thiophene ring instead of a furan ring.
N-(2-(pyridin-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide is unique due to the specific positioning of the furan ring and the presence of both hydroxyethyl and dimethoxybenzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-19-13-5-3-4-11(14(13)20-2)15(18)16-8-12(17)10-6-7-21-9-10/h3-7,9,12,17H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABXBYXNDOQXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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